Tert-butyl 2-propenyloxy(methyl)carbamate

Vue d'ensemble

Description

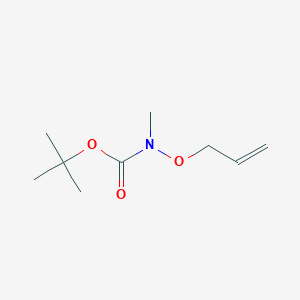

Tert-butyl 2-propenyloxy(methyl)carbamate: is a chemical compound with the molecular formula C9H17NO3 . It is a carbamate derivative, which is commonly used in organic synthesis and various industrial applications. This compound is known for its stability and versatility, making it a valuable reagent in chemical research and production.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Curtius Rearrangement: One common method for synthesizing tert-butyl 2-propenyloxy(methyl)carbamate involves the Curtius rearrangement. This process starts with the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate.

Palladium-Catalyzed Cross-Coupling: Another method involves the palladium-catalyzed cross-coupling of tert-butyl carbamate with various aryl halides.

Industrial Production Methods: Industrial production of this compound often utilizes large-scale versions of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Tert-butyl 2-propenyloxy(methyl)carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, aryl halides.

Major Products Formed:

Oxidation: Formation of corresponding oxides or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted carbamates or other derivatives.

Applications De Recherche Scientifique

Organic Synthesis

Tert-butyl 2-propenyloxy(methyl)carbamate is widely used as a protecting group for amines in peptide synthesis. Its ability to form stable derivatives allows chemists to manipulate complex molecules without affecting sensitive functional groups.

Medicinal Chemistry

In drug development, this compound serves as an intermediate in synthesizing active pharmaceutical ingredients (APIs). Its role in enzyme inhibition is particularly noteworthy; it can bind to specific enzymes, preventing substrate catalysis, which is crucial in therapeutic applications such as osteoarthritis treatment.

Industrial Applications

The compound is utilized in various industrial processes due to its stability and reactivity. It can participate in oxidation, reduction, and substitution reactions, making it valuable in producing fine chemicals and agrochemicals.

Case Study 1: Peptide Synthesis

In a study focused on peptide synthesis, this compound was employed as a protecting group for amines. This application demonstrated its effectiveness in facilitating the formation of complex peptide structures while maintaining high yields and purity.

Case Study 2: Drug Development

Research involving the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) highlighted the utility of this compound as an intermediate. The compound's ability to inhibit specific enzymes led to enhanced therapeutic efficacy in preclinical trials.

Mécanisme D'action

The mechanism of action of tert-butyl 2-propenyloxy(methyl)carbamate involves its interaction with specific molecular targets and pathways. In the context of enzyme inhibition, it acts by binding to the active site of the enzyme, thereby preventing the enzyme from catalyzing its substrate. This inhibition can lead to the desired therapeutic effects, such as reducing the breakdown of cartilage in osteoarthritis .

Comparaison Avec Des Composés Similaires

Tert-butyl carbamate: A commonly used protecting group for amines, similar in structure but without the propenyloxy group.

Benzyl carbamate: Another protecting group for amines, which can be removed using catalytic hydrogenation.

Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis, removed with an amine base.

Uniqueness: Tert-butyl 2-propenyloxy(methyl)carbamate is unique due to its propenyloxy group, which provides additional reactivity and versatility in chemical synthesis. This makes it particularly useful in applications where other carbamates may not be suitable.

Activité Biologique

Tert-butyl 2-propenyloxy(methyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of herbicide development and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₉NO₄

- Molecular Weight : 205.25 g/mol

- CAS Number : 139115-91-6

The compound features a tert-butyl group, a propenyloxy moiety, and a carbamate functional group, contributing to its unique reactivity and biological properties.

This compound has been studied for its herbicidal properties. It acts as a selective herbicide by inhibiting specific biochemical pathways in target plants while exhibiting minimal toxicity to non-target species. The mechanism involves interference with the synthesis of essential metabolites required for plant growth.

Biological Activity

- Herbicidal Activity :

- Metabolic Stability :

- Toxicological Profile :

Case Studies

-

Field Trials :

- Field trials conducted on various crops demonstrated that this compound effectively controlled weed populations without adversely affecting crop yield. The results indicated a favorable selectivity index, making it a viable option for integrated weed management systems.

- Comparative Studies :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₉NO₄ |

| Molecular Weight | 205.25 g/mol |

| Herbicidal Activity | Effective against broadleaf weeds |

| Metabolic Stability | Enhanced by structural modifications |

| Study Type | Findings |

|---|---|

| Field Trials | Effective weed control |

| Toxicity Studies | Low toxicity to non-target species |

| Comparative Herbicide Studies | Unique mode of action |

Propriétés

IUPAC Name |

tert-butyl N-methyl-N-prop-2-enoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3/c1-6-7-12-10(5)8(11)13-9(2,3)4/h6H,1,7H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYJBVPAQNCJDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.